Phenol, isobutylenated

Description

Structure

3D Structure

Properties

CAS No. |

68610-06-0 |

|---|---|

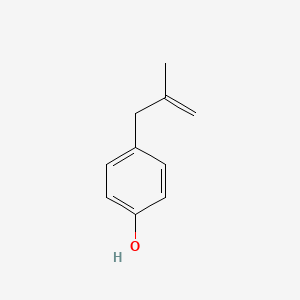

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-(2-methylprop-2-enyl)phenol |

InChI |

InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |

InChI Key |

OVBJIGPDFPHEJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Isobutylenated Phenols

Friedel-Crafts Alkylation Mechanisms for Phenol (B47542) Isobutylation

The tert-butylation of phenol is a prime example of a Friedel-Crafts alkylation reaction, which can be catalyzed by both Brønsted and Lewis acids in either homogeneous or heterogeneous systems. researchgate.net The reaction mechanism involves the generation of a tert-butyl carbocation from isobutylene (B52900), which then acts as an electrophile and attacks the electron-rich phenol ring. researchgate.netmasterorganicchemistry.com The hydroxyl group of phenol is an activating group, directing the incoming electrophile to the ortho and para positions. assets-servd.host

The reaction proceeds through the following general steps:

Formation of the Electrophile: In the presence of an acid catalyst, isobutylene is protonated to form a stable tertiary carbocation (tert-butyl cation). researchgate.net

Electrophilic Attack: The electron-rich aromatic ring of phenol attacks the tert-butyl carbocation. masterorganicchemistry.com This attack can occur at the ortho or para position relative to the hydroxyl group.

Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the isobutylenated phenol product. jk-sci.com

Traditionally, the alkylation of phenol with isobutylene has been carried out using homogeneous acid catalysts. researchgate.net These catalysts are dissolved in the reaction medium, leading to high catalytic activity.

Commonly employed homogeneous catalysts include:

Brønsted acids: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and hydrofluoric acid (HF). researchgate.net

Lewis acids: Aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.net

While effective, homogeneous catalysts present significant drawbacks, including difficulties in catalyst separation from the product mixture, corrosion issues, and the generation of acidic waste streams, which pose environmental concerns. whiterose.ac.uk The use of Lewis acids like AlCl₃ can also be complicated by the fact that the lone pair of electrons on the oxygen of phenol can coordinate with the catalyst, potentially reducing its activity. stackexchange.com

To address the challenges associated with homogeneous catalysts, significant research has focused on the development of solid acid catalysts for phenol isobutylation. whiterose.ac.uk Heterogeneous catalysts offer several advantages, including ease of separation from the reaction products, potential for regeneration and reuse, reduced corrosivity, and minimized waste production. whiterose.ac.uk

Ionic liquids (ILs) have emerged as promising "green" alternatives to traditional acid catalysts for phenol alkylation. rasayanjournal.co.inrsc.org These salts, which are liquid at low temperatures, can be designed to act as both solvents and catalysts. researchgate.netmdpi.com Their negligible vapor pressure, thermal stability, and potential for recyclability make them environmentally benign options. rasayanjournal.co.in

For the tert-butylation of phenol, Brønsted acidic ionic liquids have been shown to be effective. rasayanjournal.co.in For instance, N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate (B86663) has been used to catalyze the reaction, with studies focusing on optimizing parameters like temperature, reaction time, and reactant molar ratios to maximize phenol conversion and the selective yield of products like 2,4-DTBP. rasayanjournal.co.in Research has also explored the use of bifunctional ionic liquids that act as both a solvent and a catalyst, simplifying the reaction system. researchgate.net In some cases, the innate acidity of certain ionic liquids can be harnessed for catalysis by creating microdroplets with alkanes, which can promote Friedel-Crafts alkylation. nih.gov

A variety of solid acid catalysts have been investigated for the alkylation of phenol with isobutylene, demonstrating the shift towards more sustainable and efficient industrial processes. acs.org

Amberlyst-15 , a macroreticular sulfonic acid resin, is a widely used solid acid catalyst. researchgate.netdupont.com It possesses strong Brønsted acidity and has been shown to be effective for phenol alkylation. researchgate.netmdpi.com Its porous structure allows for good reactant accessibility to the active sites. dupont.com However, its thermal stability can be a limiting factor, with reactions often needing to be conducted at lower temperatures. researchgate.net

MCM-41 (Mobil Composition of Matter No. 41) is a mesoporous silica (B1680970) material with a high surface area, large pore volume, and tunable pore size. researchgate.net These properties make it an excellent support for catalytic species. researchgate.net MCM-41 itself does not possess strong acidity, but it can be functionalized with acidic groups or used as a support for other acidic components to create active catalysts for phenol alkylation. researchgate.net For example, zirconium-incorporated MCM-48 (a related mesoporous material) modified with sulfate has been shown to be a highly active catalyst. researchgate.net

Other solid acid catalysts studied for this reaction include:

Zeolites: Crystalline aluminosilicates with well-defined pore structures and both Brønsted and Lewis acid sites. researchgate.netresearchgate.net

Sulfated Zirconia: A superacidic catalyst that has shown high activity in alkylation reactions. mdpi.com

Clays: Materials like montmorillonite (B579905) can be used as catalyst supports. researchgate.net

Resin-bonded aluminum phenoxides: These have been developed as heterogeneous catalysts to improve selectivity in ortho-alkylation. epo.org

| Catalyst System | Type | Key Features |

| Homogeneous | ||

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | High activity, corrosive, difficult to separate. researchgate.net |

| Aluminum Chloride (AlCl₃) | Lewis Acid | High activity, can be deactivated by phenol, waste generation. researchgate.netstackexchange.com |

| Heterogeneous | ||

| Ionic Liquids | Brønsted/Lewis Acid | "Green" alternative, recyclable, can act as solvent and catalyst. rasayanjournal.co.inresearchgate.net |

| Amberlyst-15 | Solid Brønsted Acid | Polymeric resin, good activity, limited thermal stability. researchgate.netdupont.com |

| MCM-41 | Catalyst Support | High surface area, tunable pores, requires functionalization. researchgate.netresearchgate.net |

| Zeolites | Solid Acid | Shape selectivity, Brønsted and Lewis acidity. researchgate.netresearchgate.net |

| Sulfated Zirconia | Solid Superacid | High acidity and activity. mdpi.com |

Controlling the regioselectivity of phenol alkylation is crucial for producing specific isomers like 2,6-di-tert-butylphenol, a valuable antioxidant. epo.orgwikipedia.org The distribution of ortho- and para-isomers is influenced by several factors, including the type of catalyst, reaction temperature, and the nature of the reactants.

Reaction Conditions: Temperature is a key parameter. Lower temperatures often favor the formation of 2,4-DTBP, while higher temperatures can promote the formation of 4-TBP. researchgate.net

Catalyst Design: Supported catalysts can be designed to control regioselectivity. For example, silica gel-supported aluminum phenolate (B1203915) catalysts have been developed where the selectivity towards 2,4-DTBP or 2,6-DTBP can be tuned by modifying reaction conditions and catalyst preparation methods. whiterose.ac.uk The goal is often to block the more accessible para-position, thereby favoring ortho-alkylation.

Recent advancements have also explored novel catalytic systems to achieve high regioselectivity. For example, rhenium catalysts have been shown to be highly selective for the ortho-alkenylation of phenols. bohrium.com Additionally, Lewis basic selenoether catalysts have been developed for highly efficient ortho-selective electrophilic chlorination of phenols, demonstrating the potential for catalyst-controlled regioselectivity in electrophilic aromatic substitution reactions. nsf.gov

Heterogeneous Catalyst Systems for Phenol Alkylation

Alternative Synthetic Routes to Isobutylenated Phenol Derivatives

While Friedel-Crafts alkylation is the dominant method, other synthetic strategies can lead to substituted phenols, though they are not specific to isobutylation. These alternative routes highlight the broader context of phenol functionalization.

Hydroxylation of Arylboronic Acids: A common method to synthesize phenols involves the oxidation of arylboronic acids. This can be achieved using various reagents, such as hydrogen peroxide, often in the presence of a catalyst. rsc.org This route allows for the synthesis of a wide range of substituted phenols. rsc.orgorganic-chemistry.org

Kolbe–Schmitt Reaction: This reaction involves the carboxylation of phenolates to produce hydroxybenzoic acids. mdpi.com While not a direct route to alkylated phenols, it represents another important electrophilic substitution reaction of phenols.

Photochemical Methods: Recent research has explored the use of photocatalysis for the functionalization of phenols. Phenols and their corresponding phenolate anions can act as organic chromophores, enabling metal-free photochemical procedures for reactions like perfluoroalkylation. units.it

Synthesis from Phenylamines: Phenols can be produced from phenylamines via the formation of a diazonium salt, followed by hydrolysis. This multi-step process involves reacting the phenylamine with nitrous acid at low temperatures to form the diazonium salt, which is then heated to yield the phenol. savemyexams.com

These alternative methods, while not focused on isobutylation, demonstrate the diverse chemical transformations that phenols can undergo, providing a broader perspective on the synthesis of substituted phenol derivatives.

Rearrangement Reactions (e.g., Fries, Bamberger, Dienone-Phenol)

Rearrangement reactions provide a powerful tool for the synthesis of substituted phenols by repositioning functional groups on the aromatic ring.

The Fries rearrangement transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid. organic-chemistry.orgwikipedia.org This reaction involves the migration of an acyl group from the phenolic oxygen to the ortho or para position of the aryl ring. wikipedia.orgbyjus.com The mechanism is widely accepted to proceed through the formation of an acylium carbocation, which then partakes in an electrophilic aromatic substitution. wikipedia.orgbyjus.com Reaction conditions, such as temperature and solvent polarity, can be adjusted to favor either the ortho or para product. wikipedia.orgbyjus.com Low temperatures and polar solvents tend to favor the para-substituted product, while higher temperatures and non-polar solvents favor the ortho-substituted product. byjus.com

The Bamberger rearrangement converts N-phenylhydroxylamines into 4-aminophenols in the presence of a strong aqueous acid. wikipedia.orgscribd.com The reaction mechanism initiates with the O-protonation of N-phenylhydroxylamine, which leads to the formation of a nitrenium ion intermediate. wikipedia.orgscribd.com This intermediate is then attacked by water to yield the final 4-aminophenol (B1666318) product. wikipedia.org This method is crucial for synthesizing specific aminophenols from nitrobenzene (B124822) precursors, which are first reduced to N-phenylhydroxylamines. wikipedia.orgacs.org

The Dienone-Phenol rearrangement is an acid-catalyzed conversion of a cyclohexadienone into a stable phenol. wikipedia.orgpw.live For example, a 4,4-disubstituted cyclohexadienone rearranges to a 3,4-disubstituted phenol. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, generating a carbocation that stabilizes through delocalization. pw.live A subsequent 1,2-shift of one of the alkyl groups to an adjacent carbon, followed by deprotonation, results in the formation of a stable aromatic ring. pw.liveslideshare.net The migratory aptitude of different substituents plays a key role in determining the final product structure. wikipedia.org

Table 1: Overview of Key Rearrangement Reactions for Phenol Synthesis

| Rearrangement Reaction | Starting Material | Key Reagents/Catalysts | Primary Product | Key Mechanistic Feature |

|---|---|---|---|---|

| Fries Rearrangement | Phenolic Ester | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Hydroxy Aryl Ketone (ortho/para) | Migration of an acyl group via an acylium carbocation intermediate. wikipedia.orgbyjus.com |

| Bamberger Rearrangement | N-Phenylhydroxylamine | Strong Aqueous Acid | 4-Aminophenol | Formation of a nitrenium ion intermediate. wikipedia.orgscribd.com |

| Dienone-Phenol Rearrangement | Cyclohexadienone | Acid (e.g., H₂SO₄) | Substituted Phenol | Acid-catalyzed carbocation rearrangement to form a stable aromatic system. wikipedia.orgpw.live |

Oxidation-Based Synthesis of Alkylated Phenols

Oxidative methods offer alternative pathways to functionalized phenols. One such strategy is the oxidative coupling of phenols, which can mimic biosynthetic pathways to produce complex structures like biphenols. nih.gov These reactions can be influenced by catalysts and reaction conditions to control the formation of ortho-ortho, para-para, or ortho-para linkages. nih.gov Another variant is the oxidative coupling reaction proceeding through a single-electron-transfer (SET) mechanism. rsc.org

Furthermore, the direct oxidative dearomatization of phenols can yield intermediates like quinols. nih.gov For instance, multi-alkyl phenols can be converted to p-quinols using molecular oxygen as a mild and environmentally friendly oxidant. vaia.com The oxidation of phenols can also be a key step in converting them into other valuable molecules. For example, phenols can be oxidized to quinketal, which then reacts with a Wittig salt to generate olefins. researchgate.net

Table 2: Selected Oxidation-Based Methods for Phenol Functionalization

| Oxidative Method | Substrate | Oxidant/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Phenols | Copper-amine complexes, Oxygen | Biphenols | nih.govgoogle.com |

| Oxidative Dearomatization | Multi-alkyl phenols | Molecular Oxygen | p-Quinols | nih.gov |

| Oxidation to Quinketal | Phenol | (Diacetoxyiodo)benzene (PIDA) | trans-Olefins (after Wittig reaction) | researchgate.net |

Enzymatic and Biocatalytic Approaches to Phenol Functionalization

Biocatalysis provides a highly selective and environmentally benign alternative to traditional chemical synthesis for modifying phenolic compounds. mt.com Enzymes can operate under mild conditions, offering high chemo-, regio-, and enantioselectivity. mt.com

Lipases are frequently used for the esterification or transesterification of phenols, a process known as lipophilization. mdpi.com This modification attaches an aliphatic chain to the phenolic core, creating amphiphilic molecules called phenolipids, which can have altered solubility and biological properties. mdpi.com

Other enzymatic approaches include the use of oxidoreductases for molecular oxidations, and lyases for forming or eliminating double bonds. mt.com For example, a biocatalytic system combining a tyrosine phenol lyase (TPL) and a tyrosine ammonia (B1221849) lyase (TAL) can achieve the direct para-alkenylation of phenols to produce p-coumaric acid derivatives. rsc.org Multi-enzyme cascades have been designed for the stereoselective hydroxyethyl (B10761427) functionalization of substituted phenols, demonstrating the potential to build complex molecules from simple, readily available substrates. acs.org These enzymatic methods are increasingly applied in the synthesis of fine chemicals and pharmaceuticals. mt.com

Table 3: Examples of Enzymatic Approaches to Phenol Functionalization

| Enzyme Class | Example Enzyme | Reaction Type | Application/Product | Reference |

|---|---|---|---|---|

| Hydrolases | Lipase | Esterification/Transesterification | Synthesis of phenolipids with modified solubility. | mdpi.com |

| Lyases | Tyrosine Phenol Lyase (TPL) / Tyrosine Ammonia Lyase (TAL) | C-C coupling / Ammonia elimination | Direct para-alkenylation of phenols to form p-coumaric acids. | rsc.org |

| Lyases/Hydratases | Multi-enzyme cascade (incl. TPL, Vinylphenol hydratase) | Vinylation / Hydration | Stereoselective synthesis of chiral benzylic alcohols from phenols. | acs.org |

Chemical Process and Fractionation of Isobutylenated Phenol Residues

The industrial production of isobutylenated phenols typically involves the direct alkylation of phenol with an olefin, such as isobutylene, in the presence of an acid catalyst. regulations.gov The resulting product is a complex mixture that requires further processing.

The manufacturing process often begins by feeding phenol and propylene (B89431) (or isobutylene) into an alkylation reactor. regulations.gov The crude product then undergoes several stages, including reaction with phosphorus oxychloride, distillation, washing to remove contaminants, dehydration, and filtration to yield the final clear product. regulations.gov The distillation and fractionation steps are crucial for separating the desired isomers and removing unreacted materials and by-products. regulations.gov What remains after the desired products are isolated are fractionation residues, which consist of a complex mix of debutylated phenols and other heavier compounds. ontosight.ai

Isobutylation of Cresols and Subsequent Transformations

Similar to phenol, cresols (methylphenols) can be alkylated to produce a range of products. The alkylation of p-cresol (B1678582) with isobutylene, for instance, can be carried out over catalysts to yield 2-tert-butyl-p-cresol and 2,6-di-tert-butyl-p-cresol. researchgate.net The selectivity towards mono- or di-alkylated products is influenced by reaction parameters such as temperature, reaction time, and catalyst loading. researchgate.net

The isobutylation of m-cresol (B1676322) results in a mixture of isobutylenated phenols. ontosight.ai These products can then undergo subsequent transformations. One important transformation is debutylation, which removes the isobutyl groups. ontosight.ai This process is essentially the reverse of alkylation and is critical for regenerating the parent cresol (B1669610) or producing other valuable phenolic compounds. The entire process—alkylation, debutylation, and fractionation—yields a variety of compounds, with the final composition depending heavily on the specific conditions employed at each stage. ontosight.ai

Table 4: Product Distribution in p-Cresol Alkylation with Isobutylene

| Parameter | Condition/Value |

|---|---|

| Catalyst | PW/MCM-41 |

| Optimized Temperature | 90 °C |

| p-Cresol Conversion | 93.89% |

| Product: 2-tert-butyl-p-cresol | 51.29% |

| Product: 2,6-di-tert-butyl-p-cresol | 42.48% |

| Product: tert-butyl-p-tolyl ether | 0.12% |

Data sourced from a study on the alkylation of p-cresol over PW/MCM-41 catalysts. researchgate.net

Mechanisms of Debutylation and Product Distribution

Debutylation is the process of removing a tert-butyl group from a phenolic ring and is often performed in the presence of an acid catalyst. researchgate.net This reaction is essentially the reverse of Friedel-Crafts alkylation. The tert-butyl group is widely used as a positional protective group in organic synthesis precisely because it can be removed under these conditions. researchgate.net

The debutylation of 2-tert-butylphenol, for example, can yield phenol and isobutene gas. researchgate.net However, the reaction is often accompanied by isomerization, where the tert-butyl group migrates to a different position on the ring, such as forming 4-tert-butylphenol (B1678320). researchgate.net The selectivity between debutylation (forming phenol) and isomerization (forming 4-tert-butylphenol) is highly dependent on the catalyst used. Studies using clay-based catalysts have shown that calcined catalysts tend to be more selective towards phenol formation, while reduced catalysts favor the formation of the isomerized product, 4-tert-butylphenol. researchgate.net This highlights the critical role of the catalyst's acid sites (Lewis or Brønsted) in directing the reaction pathway and controlling the final product distribution. researchgate.net

Chemical Reaction Kinetics and Mechanistic Elucidation of Isobutylenated Phenols

Kinetic Modeling of Isobutylation Reactions

Kinetic modeling provides a quantitative framework for understanding and predicting the rates of chemical reactions. In the context of phenol (B47542) isobutylation, this involves determining how the reaction rate is influenced by various parameters.

Determination of Reaction Orders and Rate Constants

The isobutylation of phenol is a multifaceted reaction that can yield a variety of products. The absorption of isobutylene (B52900) into molten phenols, such as phenol, p-cresol (B1678582), and pyrocatechol, using concentrated sulfuric acid as a catalyst, has been found to follow a pseudo-first-order mechanism. ias.ac.inresearchgate.net This indicates that under the studied conditions, the reaction rate is directly proportional to the concentration of one reactant, while the other is in excess.

In contrast, the reaction between isobutylene and mono-t-butyl derivatives of phenols has been shown to be a second-order reaction. ias.ac.inresearchgate.net For instance, the rate constants for the second-order reactions between isobutylene and various substituted phenols have been determined at specific temperatures. ias.ac.inresearchgate.net These findings highlight that the reaction order can vary depending on the specific reactants and conditions.

When studying the oxidation of substituted phenols, a different type of reaction, the kinetics were found to be first order with respect to the oxidant, the substrate (the phenol), and the hydrogen ion concentration. journalirjpac.com This illustrates the importance of identifying the specific rate-determining steps and the species involved in them for different reaction pathways.

Interactive Table: Rate Constants for Second-Order Isobutylation Reactions

| Reactants | Temperature (°C) | Rate Constant (ml/g mole/sec) | Reference |

|---|---|---|---|

| Isobutylene and p-t-butylphenol | 104 | 49 | ias.ac.inresearchgate.net |

| Isobutylene and 2-t-butyl-p-cresol | 70 | 40 | ias.ac.inresearchgate.net |

Analysis of Activation Energies and Pre-exponential Factors

The Arrhenius equation describes the temperature dependence of reaction rates, incorporating two key parameters: activation energy (Ea) and the pre-exponential factor (A). libretexts.org The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of molecular collisions in the correct orientation. libretexts.org

For the alkylation of phenol with isobutene using a specific ionic liquid catalyst, a kinetic model was developed to estimate the activation energy as 45.70 kJ mol⁻¹ and the pre-exponential factor as 247.78 L mol⁻¹ min⁻¹. researchgate.net In studies of the oxidation of various substituted phenols, activation energies were determined to be in the range of 43 to 65.38 kJ/mol. journalirjpac.com The pre-exponential factor is not a true constant but is dependent on temperature, although this dependence is often considered negligible over narrow temperature ranges. libretexts.org

Interactive Table: Activation Parameters for Phenol Alkylation and Related Reactions

| Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|

| Phenol alkylation with isobutene (Ionic Liquid Catalyst) | 45.70 kJ mol⁻¹ | 247.78 L mol⁻¹ min⁻¹ | researchgate.net |

| Oxidation of 3,4-dimethyl phenol | 58.59 kJ/mol | - | journalirjpac.com |

| Oxidation of 4-sec-butyl phenol | 61.43 kJ/mol | - | journalirjpac.com |

Influence of Process Parameters (Temperature, Reactant Stoichiometry, Catalyst Concentration)

The rate and selectivity of phenol isobutylation are significantly influenced by several process parameters.

Temperature: Temperature affects the reaction rate as described by the Arrhenius equation. In the alkylation of phenol with isobutene, equilibrium constants were determined over a temperature range of 50-125°C. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or changes in product distribution. For instance, in the carboxylation of phenol, temperatures above 393 K led to lower product yields due to product degradation. mdpi.com

Reactant Stoichiometry: The molar ratio of phenol to isobutylene is a critical factor. An excess of one reactant can influence the reaction kinetics, potentially shifting the reaction order, and can also affect the selectivity towards mono-, di-, or tri-substituted products.

Catalyst Concentration: The concentration of the catalyst plays a direct role in the reaction rate. For acid-catalyzed reactions, such as those using sulfuric acid or ionic liquids, a higher catalyst concentration generally leads to a faster reaction. ias.ac.inresearchgate.net However, the optimal concentration must be determined to balance reaction speed with factors like cost, potential for side reactions, and ease of removal from the product mixture. Studies on the alkylation of phenol with tert-butyl alcohol have shown that catalyst performance can also be influenced by the physical properties of the catalyst support, such as pore size. researchgate.net

Detailed Mechanistic Investigations of Phenol Alkylation

Understanding the detailed mechanism of phenol alkylation is essential for controlling the regioselectivity (the preference for ortho, para, or meta substitution) and for minimizing the formation of byproducts.

Neutral and Ionic Rearrangement Pathways in Alkyl Migration

The alkylation of phenol with olefins like isobutylene can proceed through different mechanistic pathways. Density functional theory (DFT) calculations have been used to investigate these pathways at a molecular level. acs.org

A neutral-pathway mechanism has been proposed to explain the initial formation of phenolic ether. acs.org This mechanism involves an exothermic reaction between the olefin and the acid catalyst (modeled as benzene (B151609) sulfonic acid) to form an ester, followed by pathways leading to O-alkylation (ether formation), ortho-C-alkylation, and para-C-alkylation. acs.org Calculations suggest that O-alkylation is the most energetically favorable path under neutral conditions. acs.org

An ionic rearrangement mechanism is thought to be responsible for the formation of C-alkylphenols through the intramolecular migration of the alkyl group from the initially formed phenolic ether. acs.org The protonation of the ether significantly lowers the energy barriers for these migration steps, accounting for the high yields of ortho- and para-C-alkylphenols. acs.org The competition between a hydrogen atom and the alkyl group at the substitution site of the protonated ortho intermediate is a key factor in determining the final ortho/para product ratio. acs.org The alkylation process is also reversible, and in the course of the reaction, the isomer distribution can shift towards the more stable para isomer. researchgate.net

Catalyst-Substrate Interactions and their Influence on Selectivity (e.g., Zinc-Mediated Templation)

The nature of the catalyst and its interaction with the reactants are crucial in directing the selectivity of the alkylation reaction. While the prompt specifically mentions zinc-mediated templation, detailed search results on this specific mechanism for phenol isobutylation were not prevalent. However, the general principles of catalyst-substrate interaction and its influence on selectivity are well-established.

For example, the use of different catalysts can lead to different product distributions. While strong acids like sulfuric acid can catalyze the reaction, they may lead to a mixture of isomers and byproducts. researchgate.net The use of ionic liquids as catalysts has been investigated to improve selectivity and catalyst recyclability. researchgate.net In one study, a high conversion of m-cresol (B1676322) was achieved using a ZnCl₂ containing ionic liquid, demonstrating the potential role of metal-containing catalysts. researchgate.net

Solid acid catalysts, such as ion-exchange resins and zeolites, are also employed. The shape and size of the catalyst's pores can influence which isomers are formed, a concept known as shape selectivity. For instance, γ-alumina has been shown to exhibit high selectivity towards the ortho-alkylation of phenol. whiterose.ac.ukwhiterose.ac.uk The mechanism with catalysts like aluminum triphenolate is thought to differ from the classic Friedel-Crafts mechanism and is responsible for the observed ortho-selectivity. whiterose.ac.uk

The interaction between the catalyst and the substrate can be thought of as a templating effect, where the catalyst's structure guides the reactants into a specific orientation that favors the formation of a particular product. This is a key area of research in developing highly selective catalysts for phenol alkylation.

Computational Mechanistic Studies (e.g., DFT applications)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and behavior of isobutylenated phenols. DFT allows for the investigation of electronic structures and reaction pathways at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

One of the primary applications of DFT in this context is the study of the alkylation of phenol with isobutylene. DFT calculations have been employed to understand the mechanistic details of this reaction in the presence of various catalysts, such as cation-exchange resins like Amberlyst-15. These studies model the catalyst and its interaction with the reactants to map out the potential energy surface of the reaction.

Research using DFT has established a neutral-pathway mechanism that explains the initial high concentration of phenolic ether observed in experiments. This mechanism involves an exothermic reaction between the olefin (isobutylene) and the acid catalyst to form an ester, followed by three distinct pathways leading to O-alkylation, ortho-C-alkylation, and para-C-alkylation. Calculations have shown that O-alkylation to form the phenolic ether is the most energetically favorable path under neutral conditions.

Furthermore, DFT studies have illuminated the ionic rearrangement mechanism responsible for the formation of C-alkylphenols. This mechanism describes the intramolecular migration of the alkyl group from the phenolic ether. The presence of a positive charge, through protonation, significantly lowers the transition barriers for these migrations, accounting for the high yields of o-C-alkylphenol and p-C-alkylphenol. The competition between a hydrogen atom and the alkyl group at the substitution site of the protonated ortho intermediate is a key factor in determining the ortho/para product ratio.

In addition to elucidating reaction pathways, DFT is also used to investigate the antioxidant properties of isobutylenated phenols. By calculating reactivity descriptors, researchers can assess the antioxidant potential of different derivatives. These computational findings often show good agreement with experimental data from assays like DPPH and FRAP.

The table below summarizes key findings from DFT studies on the alkylation of phenol.

| Aspect Studied | Key Findings from DFT Calculations | Reference |

| Initial Reaction Pathway | A neutral-pathway mechanism involving an exothermic reaction to form an ester is established. | |

| Primary Product Formation | O-alkylation to form phenolic ether is the most energetically favorable initial step. | |

| C-Alkylation Mechanism | An ionic rearrangement mechanism involving intramolecular migration from the phenolic ether is responsible for C-alkylphenol formation. | |

| Role of Protonation | Positively charged protonation significantly lowers the energy barriers for the alkyl group migration. | |

| Product Selectivity (ortho/para) | The competition between the hydrogen atom and the alkyl group at the protonated ortho position determines the ortho/para ratio. |

DFT calculations have also been applied to understand the influence of different catalysts, such as zeolites, on the tert-butylation of phenol. Computational results suggest that the reaction can proceed through a concerted path where tert-butyl alcohol and phenol are co-adsorbed and react without prior dehydration of the alcohol. This contrasts with a stepwise path involving the formation of a carbenium ion.

Oxidation Kinetics and Photochemical Transformations of Isobutylenated Phenols

The environmental fate and transformation of isobutylenated phenols are significantly influenced by their reactions with various oxidants, particularly hydroxyl radicals, and their behavior under photochemical conditions. Understanding the kinetics and mechanisms of these processes is crucial for assessing their persistence and potential impact.

Aqueous Hydroxyl Radical Oxidation Kinetics of Phenolic Compounds

Substituted phenols, including isobutylenated variants, are known to react readily with hydroxyl radicals (•OH), a powerful oxidant in both atmospheric and aquatic environments. The rate of this reaction is a key parameter in determining the environmental lifetime of these compounds. The reaction of •OH with phenolic compounds is generally fast, with second-order rate constants often approaching diffusion-controlled limits, typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹.

The primary mechanism of •OH attack on the phenol ring is addition, forming a dihydroxycyclohexadienyl radical. This initial adduct can then undergo further reactions. The position of the substituent on the phenolic ring influences the reaction rate. Electron-donating groups, such as the tert-butyl group, enhance the electron density of the aromatic ring, which can affect the rate of electrophilic attack by the hydroxyl radical.

The table below presents representative second-order rate constants for the reaction of hydroxyl radicals with phenol and related compounds in aqueous solutions.

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| Phenol | 8.41 x 10⁹ | 21 | |

| Phenol | 6.6 x 10⁹ | Not Specified |

It is important to note that these values can be influenced by factors such as temperature and pH. For instance, studies have been conducted to determine the temperature dependence of these rate constants, which is critical for accurate modeling of environmental processes under varying conditions.

Photooxidation Mechanisms and Photochemical Degradation Resistance

The photochemical transformation of isobutylenated phenols is another significant degradation pathway. This can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical change, or through indirect photooxidation, involving reactions with photochemically generated reactive species.

Studies on butylated hydroxyanisole (BHA) and tert-butylhydroquinone (B1681946) (TBHQ) have shown that these compounds can undergo photodegradation when exposed to sunlight or fluorescent light. This suggests that light-mediated degradation is a plausible dissipation pathway for isobutylenated phenols in the environment. The efficiency of photodegradation can be influenced by the presence of other substances, such as humic substances, which can act as photosensitizers.

The degradation of 4-tert-butylphenol (B1678320) under UV irradiation has been studied, with major degradation products identified as 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. The degradation process is often complex, involving the formation of various intermediates before complete mineralization to carbon dioxide and water. The mechanism can involve the formation of hydroxylated compounds in the initial phase, followed by ring-opening and further oxidation.

The resistance of a compound to photochemical degradation is influenced by its chemical structure. The bulky tert-butyl group can provide steric hindrance, which may affect the rate of certain reactions by physically impeding the approach of reactants to the aromatic ring.

Role of Reactive Oxygen Species (ROS) in Phenolic Compound Transformations

Reactive oxygen species (ROS) are a group of highly reactive molecules derived from oxygen, including the hydroxyl radical (•OH), superoxide (B77818) radical (O₂•⁻), and hydrogen peroxide (H₂O₂). These species play a central role in the transformation of phenolic compounds in various environments.

In advanced oxidation processes (AOPs) used for water treatment, ROS are intentionally generated to degrade organic pollutants. The synergistic effect of UV radiation and hydrogen peroxide (UV/H₂O₂) is a common method for producing hydroxyl radicals, which then effectively degrade phenolic compounds. The degradation rates are significantly enhanced in the presence of both UV and H₂O₂, compared to either treatment alone.

The primary reactive species responsible for the degradation of many phenolic compounds in these systems is the hydroxyl radical. The mechanism involves the reaction of the phenolic substrate with •OH radicals, often at the gas bubble-liquid interface in processes like sonolysis.

The formation of ROS can also be influenced by environmental factors such as acidity. For example, under neutral conditions, organic hydroperoxides can decompose to form highly reactive •OH radicals. Antioxidants like butylated phenols can scavenge these reactive species, thereby interrupting free radical chain reactions. This antioxidant property is a key aspect of their industrial application but also governs their reactivity and transformation pathways in the environment.

Kinetics of Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

Electrophilic aromatic substitution is a fundamental reaction class for phenols, and bromination serves as a classic example. The kinetics and mechanism of these reactions are significantly influenced by the substituents on the phenolic ring and the reaction conditions.

Phenols are highly susceptible to electrophilic substitution because the hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This increased reactivity means that reactions like bromination can often proceed under milder conditions compared to benzene.

The bromination of phenol with bromine water is a rapid reaction that typically leads to the formation of a white precipitate of 2,4,6-tribromophenol. The reaction mechanism involves the electrophilic attack of the bromine molecule on the activated phenol ring. The polarity of the solvent plays a crucial role; polar solvents like water can help to polarize the Br-Br bond, facilitating the generation of the electrophile.

In non-polar solvents, such as carbon disulfide (CS₂), and at low temperatures, the reaction can be controlled to favor the formation of monobrominated products, yielding a mixture of ortho- and para-bromophenol. This indicates that the para substitution is often the kinetically favored first step under these conditions.

The table below shows the second-order rate constants for the reaction of hypobromous acid with various phenoxide ions.

| Phenoxide Ion | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| 4-methylphenoxide | 2.1 x 10⁸ | |

| 3-methoxyphenoxide | 6.5 x 10⁸ | |

| 3-chlorophenoxide | 7.9 x 10⁶ | |

| 2,4,6-trichlorophenoxide | 1.4 x 10³ |

These rate constants demonstrate the influence of substituents on the reactivity of the phenol. Electron-donating groups, like methyl and methoxy, increase the reaction rate, while electron-withdrawing groups, such as chloro, decrease it. This is consistent with the electrophilic nature of the reaction. A Hammett-type correlation can be used to relate the logarithm of the rate constants to the substituent constants (σ), providing a quantitative measure of this effect.

The presence of bulky substituents, such as the isobutyl group, can also influence the kinetics and regioselectivity of bromination through steric hindrance, potentially favoring substitution at the less hindered positions.

Carboxylation Reaction Mechanisms and Kinetics with Carbon Dioxide

The carboxylation of phenols with carbon dioxide (CO₂) is a significant industrial process, most notably in the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid and other hydroxyaromatic carboxylic acids. This reaction involves the creation of a new C-C bond and represents a method for utilizing CO₂ as a chemical feedstock.

The traditional Kolbe-Schmitt reaction is a two-step process. First, phenol is converted to its corresponding alkali metal phenoxide. In the second step, the phenoxide reacts with CO₂ under high temperature and pressure to form the carboxylated product.

The mechanism of the carboxylation is complex and can be influenced by several factors, including the nature of the alkali metal cation, temperature, and CO₂ pressure. The phenoxide ion is the reactive species, and the reaction proceeds via an electrophilic attack of CO₂ on the electron-rich aromatic ring.

Recent studies have focused on developing milder and more efficient carboxylation methods. One approach involves the use of alkali metal hydrides as activating agents, which can promote the carboxylation of phenols at atmospheric CO₂ pressure. Another development is the addition of a trisubstituted phenol, which has been shown to be essential for the successful carboxylation of phenols with CO₂ at standard atmospheric pressure.

The kinetics of phenol carboxylation are influenced by various reaction conditions. For example, in the carboxylation of sodium phenoxide, CO₂ pressure is a critical factor, with no significant activity observed below 2 MPa. Temperature and reaction time also play a crucial role in determining the product yields.

The table below summarizes the effect of CO₂ pressure on the yields of carboxylation products from sodium phenoxide.

| CO₂ Pressure (MPa) | Salicylic Acid Yield (%) | 4-Hydroxybenzoic Acid Yield (%) | Reference |

| 2 | 55.1 | 8.7 | |

| 3 | 55.4 | 9.2 |

The regioselectivity of the carboxylation (ortho- vs. para-substitution) is also a key aspect. The nature of the cation in the phenoxide can influence the product distribution. For instance, potassium phenoxide tends to favor the formation of salicylic acid (ortho-carboxylation), while sodium phenoxide can yield both salicylic acid and 4-hydroxybenzoic acid (para-carboxylation).

Kinetic modeling has been successfully applied to describe the experimental data from phenol carboxylation reactions, providing a valuable tool for process optimization. These models help in understanding the complex interplay of reaction parameters and in predicting product formation under different conditions.

Antioxidant and Stabilizer Chemistry of Isobutylenated Phenols

Fundamental Antioxidant Mechanisms in Phenolic Compounds

Phenolic compounds, a significant class of antioxidants, counteract the detrimental effects of free radicals through various chemical mechanisms. nih.govresearchgate.net Their efficacy is rooted in their molecular structure, specifically the presence of a hydroxyl (-OH) group attached to an aromatic ring, which can neutralize radicals and interrupt oxidative chain reactions. researchgate.net The primary mechanisms by which these compounds exert their antioxidant action are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). nih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway through which phenolic antioxidants inhibit oxidation. mdpi.com In this process, the phenolic antioxidant (ArOH) donates its hydrogen atom from the hydroxyl group to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. nih.govresearchgate.net This process is characterized as a concerted transfer of a proton and an electron. mdpi.comresearchgate.net

The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. jocpr.comnih.gov A lower BDE facilitates the hydrogen atom donation, making the antioxidant more reactive towards free radicals. jocpr.com The resulting phenoxyl radical (ArO•) is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, rendering it less reactive and unlikely to initiate new oxidation chains. mdpi.com The HAT mechanism is generally favored in non-polar solvents where charge separation is not readily supported. mdpi.com

The Single-Electron Transfer (SET) process represents an alternative pathway for radical scavenging by phenolic antioxidants. nih.gov This mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). nih.govnih.gov The SET mechanism can be further subdivided into two pathways: Single Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

In the SET-PT pathway, the initial electron transfer is followed by the dissociation of a proton from the antioxidant radical cation. nih.gov Conversely, the SPLET mechanism begins with the deprotonation of the phenolic antioxidant, forming a phenoxide anion (ArO-), which then donates an electron to the free radical. nih.govcapes.gov.br The dominant pathway between SET-PT and SPLET is influenced by factors such as the solvent's pH and polarity. nih.gov For instance, in aqueous solutions, the SPLET mechanism is often the more probable route from a thermodynamic standpoint. capes.gov.br The ionization potential (IP) of the phenolic compound is a critical parameter for the initial electron transfer step in the SET-PT mechanism. researchgate.net

The stoichiometric factor (n) in radical trapping quantifies the number of free radicals that a single molecule of an antioxidant can neutralize. For many phenolic antioxidants, this factor is typically around 2. mdpi.commdpi.com This is because after the initial donation of a hydrogen atom to trap a peroxyl radical (ROO•), the resulting phenoxyl radical (A•) is stable enough to react with a second peroxyl radical. mdpi.commdpi.com

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure, a relationship that can be elucidated through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.gov These studies utilize various molecular descriptors to predict the antioxidant capacity of a compound. Key descriptors include the bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and the number and position of hydroxyl groups. researchgate.netjocpr.comnih.gov

Electron-donating groups attached to the aromatic ring, particularly at the ortho and para positions, can lower the activation energy for hydrogen abstraction, thereby enhancing antioxidant activity. rsc.org Conversely, electron-withdrawing groups can have the opposite effect. rsc.org The presence of certain structural motifs, such as a catechol group on the B-ring of flavonoids, contributes to the high stability of the resulting antioxidant radical. nih.gov Advanced computational methods, like those using molecular maps of atom-level properties (MOLMAPs), can identify specific bonds and substructures responsible for antioxidant activity. nih.gov These models are validated through statistical methods and can be used for the virtual screening and rational design of new, more potent phenolic antioxidants. nih.govbohrium.com

Stabilization Efficacy and Mechanisms in Polymeric Systems

The primary role of phenolic antioxidants in polymers is to function as radical scavengers. bohrium.com During the auto-oxidation of a polymer, highly reactive radicals such as alkyl and peroxyl radicals are formed. Phenolic antioxidants interrupt this degradation cycle by donating a hydrogen atom to these radicals, thereby neutralizing them and preventing further propagation of the oxidative chain. mdpi.comvinatiorganics.com This action helps to maintain the polymer's molecular weight, structural integrity, and mechanical performance over time. vinatiorganics.com The resulting phenoxyl radical is stabilized by resonance, making it a poor initiator for further oxidation. Some specially designed phenolic antioxidants have even been shown to trap both peroxyl and alkyl radicals, offering broader protection. researchgate.net The effectiveness of a phenolic antioxidant in a polymer system is also influenced by its thermal stability and its ability to resist discoloration caused by its transformation products. bohrium.com

Synergistic Stabilization Effects with Co-additives (e.g., Hindered Amine Stabilizers)

A primary mechanism for synergy involves the regeneration of the phenolic antioxidant. The hindered amine, or more accurately its derived nitroxyl (B88944) radical, can react with the phenoxyl radical formed during the antioxidant cycle, regenerating the original phenol (B47542) and allowing it to scavenge more radicals. researchgate.net However, antagonism can also occur. For instance, some hindered amines are basic and can react with acidic species, which may include certain phenolic antioxidants or their byproducts, leading to a reduction in the effectiveness of the HALS. researchgate.netcnrs.fr

Structural Effects on Antioxidant and Stabilizer Performance

The primary role of the phenolic hydroxyl (-OH) group is to donate a hydrogen atom to terminate free radicals. wikipedia.org The ease with which this hydrogen is donated, measured by the bond dissociation energy (BDE), is a critical determinant of antioxidant activity. mdpi.com Electron-donating groups attached to the aromatic ring can lower the BDE of the O-H bond, thereby enhancing antioxidant activity. mdpi.com The presence of bulky alkyl groups, such as the isobutylene-derived tert-butyl groups, in the ortho positions (adjacent to the hydroxyl group) sterically hinders the phenolic radical, increasing its stability and preventing it from participating in undesirable side reactions. researchgate.net

The number of hydroxyl groups also plays a significant role; polyphenolic compounds are generally more effective antioxidants than monophenolic ones. mdpi.com The relative position of these hydroxyl groups is also crucial. For example, an ortho-hydroxyl group can form an intramolecular hydrogen bond with the primary hydroxyl group, which can stabilize the resulting phenoxyl radical and increase antioxidant activity. researchgate.netresearchgate.net

Higher molecular weight phenolic antioxidants are generally preferred in polymer applications. europlas.com.vn Increased molecular weight leads to lower volatility, reducing the loss of the antioxidant during high-temperature processing, and decreased migration from the polymer matrix over its service life. europlas.com.vn However, this can sometimes come at the cost of reduced mobility within the polymer, which may slightly impede its ability to scavenge radicals.

Table 1: Impact of Structural Features on Antioxidant Performance

| Structural Feature | Effect on Antioxidant Performance | Rationale |

| Phenolic Hydroxyl (-OH) Group | Essential for radical scavenging. | Donates a hydrogen atom to terminate free radicals. wikipedia.org |

| Ortho-Alkyl Groups (e.g., tert-butyl) | Increases stability and prevents side reactions. | Steric hindrance stabilizes the resulting phenoxyl radical. researchgate.net |

| Electron-Donating Substituents | Enhances antioxidant activity. | Lowers the bond dissociation energy of the O-H bond. mdpi.com |

| Multiple Hydroxyl Groups | Generally increases effectiveness. | Provides more sites for radical scavenging. mdpi.com |

| Ortho-Hydroxyl Group Position | Can increase activity. | Forms an intramolecular hydrogen bond, stabilizing the phenoxyl radical. researchgate.netresearchgate.net |

| High Molecular Weight | Improves retention in the polymer. | Reduces volatility and migration. europlas.com.vn |

Chemical Transformations Leading to Discoloration in Stabilized Materials

A significant challenge associated with the use of phenolic antioxidants, including isobutylenated phenols, is their tendency to cause discoloration in the stabilized material. ampacet.com This discoloration, often appearing as yellowing or pinking, is a result of chemical transformations that the antioxidant undergoes as it performs its stabilizing function. ampacet.comspecialchem.com While this color change is often perceived as a negative attribute, it is important to note that it can be an indication that the antioxidant is functioning as intended, and does not necessarily correlate with poor thermo-oxidative stability. stabilization-technologies.com

The primary mechanism of discoloration involves the oxidation of the phenol to form colored species, most commonly quinones. ampacet.comresearchgate.net These quinone structures, even at very low concentrations, can impart a distinct yellow to reddish-brown color. ampacet.comresearchgate.net The initial colorless phenol, upon reacting with free radicals, is converted into a phenoxyl radical. This radical can then undergo further reactions, including dimerization and oxidation, to form stilbenequinones and other colored compounds. researchgate.net

The presence of other additives and environmental factors can influence the type and intensity of the discoloration. For example, the interaction of phenolic antioxidants with certain alkaline co-additives, such as some hindered amine stabilizers, can lead to a shift from yellow to pink. ampacet.comresearchgate.net This phenomenon is often attributed to chemical transformations of the initially formed yellow color bodies in the more basic environment. ampacet.com Furthermore, exposure to atmospheric pollutants like oxides of nitrogen (NOx), often found in warehouse environments from sources like gas-powered forklifts, can accelerate the oxidation of phenolic antioxidants and lead to a phenomenon known as "gas fading" or "gas yellowing". ampacet.comspecialchem.comstabilization-technologies.com In some cases, the presence of certain pigments like titanium dioxide (TiO2) can also contribute to discoloration by forming colored complexes with the oxidized phenol. ampacet.com

The process of discoloration can be complex, with the color of the material changing over time as the initial oxidation products are themselves transformed. msu.ru For instance, in aqueous solutions, the oxidation of phenol can initially lead to the formation of dark brown intermediates, which then gradually fade to a lighter yellow as the oxidation process continues. msu.ru

Environmental Transformation and Biodegradation Pathways of Isobutylenated Phenols

Aerobic Biodegradation Mechanisms of Phenolic Compounds

Under aerobic conditions, microorganisms employ oxygenase enzymes to initiate the breakdown of the stable aromatic ring of phenolic compounds. The general aerobic catabolism of these molecules involves initial hydroxylation to form a catechol intermediate, followed by aromatic ring cleavage and subsequent metabolism of the resulting products into central metabolic cycles. researchgate.netijera.com

The central intermediate in the aerobic degradation of many phenols is catechol or a substituted catechol. The degradation of this intermediate proceeds via two primary routes: the ortho-cleavage and meta-cleavage pathways. researchgate.netunesp.br

The ortho-cleavage pathway , also known as the β-ketoadipate pathway, involves the cleavage of the bond between the two hydroxyl groups of the catechol ring. This reaction is catalyzed by catechol 1,2-dioxygenase (an intradiol dioxygenase), which utilizes an Fe(III) cofactor, to form cis,cis-muconic acid. unesp.brfrontiersin.org This product is then converted through a series of enzymatic steps into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. researchgate.net While this pathway is common for the degradation of unsubstituted phenol (B47542), studies on Rhodococcus have shown that the presence of an alkyl substituent often directs the degradation away from this route. frontiersin.orgnih.gov

The meta-cleavage pathway involves the cleavage of the carbon-carbon bond adjacent to one of the hydroxyl groups. This extradiol fission is catalyzed by catechol 2,3-dioxygenase , which contains an Fe(II) ion, yielding a yellow-colored product, 2-hydroxymuconic semialdehyde. unesp.brfrontiersin.org This intermediate is further metabolized to pyruvate (B1213749) and acetaldehyde, which can enter central metabolism. Research has shown that alkylphenols are almost exclusively catabolized via the meta-cleavage pathway. frontiersin.orgnih.govbiorxiv.org For instance, the degradation of 4-tert-butylphenol (B1678320) by Sphingomonas fuliginis strain TIK-1 was initiated by hydroxylation to 4-tert-butylcatechol (B165716), which was then processed through a meta-cleavage pathway, confirmed by the high activity of catechol 2,3-dioxygenase. asm.org Similarly, studies on Rhodococcus rhodochrous EP4 demonstrated that 4-ethylphenol (B45693) is degraded via the meta-cleavage of 4-ethylcatechol. frontiersin.orgbohrium.com

Table 1: Key Enzymes in Aerobic Catechol Cleavage Pathways for Alkylphenols

| Pathway | Key Enzyme | Substrate Example | Product | Bacterial Genus Example | Reference |

| Ortho-cleavage | Catechol 1,2-dioxygenase (C12O) | Catechol | cis,cis-Muconic Acid | Pseudomonas | unesp.brfrontiersin.org |

| Meta-cleavage | Catechol 2,3-dioxygenase (C23O) | 4-Alkylcatechol | 2-Hydroxy-5-alkyl-muconic semialdehyde | Rhodococcus, Sphingomonas | frontiersin.orgasm.org |

An alternative aerobic route for certain alkylphenols, particularly those with a methyl group in the para-position like p-cresol (B1678582), is the protocatechuate pathway. oup.comoup.com Protocatechuate (3,4-dihydroxybenzoate) is a key dihydroxylated intermediate into which various aromatic compounds are funneled. oup.comresearchgate.net

The degradation of p-cresol via this pathway is initiated by the oxidation of the methyl group, a reaction catalyzed by p-cresol methylhydroxylase (PCMH), to form p-hydroxybenzoate (POB). oup.com Subsequently, p-hydroxybenzoate hydroxylase (POBH) converts POB to protocatechuate. oup.com The aromatic ring of protocatechuate is then cleaved by dioxygenases. Similar to catechol, protocatechuate can undergo several cleavage patterns:

Protocatechuate 3,4-dioxygenase catalyzes ortho-cleavage to yield β-carboxy-cis,cis-muconate, which enters the β-ketoadipate pathway. oup.com

Protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase catalyze meta-cleavage reactions, leading to different downstream products that are eventually mineralized. researchgate.netnih.gov

In some Pseudomonas strains, p-cresol is degraded via this protocatechuate ortho-pathway, while phenol is degraded via the catechol meta-pathway, indicating a substrate-dependent pathway selection within the same organism. oup.com

The biodegradation of complex pollutants like isobutylenated phenols in the environment is often carried out by microbial consortia rather than single microbial species. nih.gov Microbial consortia offer several advantages, including a broader range of metabolic capabilities and increased resilience to environmental stresses and high pollutant concentrations. frontiersin.org

The functionality of a consortium relies on synergistic interactions between its members. Different species can perform sequential steps in a degradation pathway, where the product of one organism serves as the substrate for another. This division of labor prevents the accumulation of potentially toxic intermediates. For example, a stable consortium (HD-1) comprising Gordonia sp., Burkholderia sp., and Achromobacter sp. was shown to effectively mineralize di-n-butyl phthalate, with different members likely responsible for different degradation steps. nih.gov

Furthermore, consortia can exhibit co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a more easily metabolizable primary substrate. A bacterial consortium developed from industrial activated sludge demonstrated enhanced phenol degradation, with species of Vibrio, Pseudomonas, and Aeromonas playing dominant roles. wikipedia.org The combined enzymatic machinery of the consortium allows for more complete and efficient mineralization of phenolic compounds than would be possible with individual strains. frontiersin.orgnih.gov

Anaerobic Biodegradation Mechanisms of Phenolic Compounds

In the absence of oxygen, microorganisms must employ alternative biochemical strategies to overcome the high chemical stability of the aromatic ring. Anaerobic degradation is generally a slower process than aerobic degradation, and the structure of the alkylphenol, particularly the size and branching of the alkyl chain, significantly influences its recalcitrance. nih.gov Studies have shown that alkylphenols with long and branched alkyl chains, such as 4-tert-butylphenol and 4-tert-octylphenol, are particularly resistant to anaerobic breakdown. nih.gov

A central and unifying strategy in the anaerobic catabolism of a wide variety of aromatic compounds is the benzoyl-CoA pathway . d-nb.inforesearchgate.net Numerous aromatic pollutants, including phenol and some alkylphenols, are transformed through various peripheral reactions into the common intermediate benzoyl-CoA. researchgate.netfrontiersin.org

For unsubstituted phenol, the initial activation step is typically a carboxylation in the para-position to form 4-hydroxybenzoate. d-nb.info For alkylphenols, the initial reactions are more varied. The anaerobic degradation of p-cresol, for example, can proceed via the oxidation of the methyl group to form 4-hydroxybenzoate. d-nb.info The anaerobic pathway for p-ethylphenol in the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1 involves initial oxidation of the ethyl group, leading to the formation of p-hydroxybenzoyl-CoA. nih.gov This intermediate is then reductively dehydroxylated to form benzoyl-CoA, which enters the central pathway. nih.gov

Table 2: Proposed Initial Reactions in Anaerobic Alkylphenol Degradation

| Compound | Initial Reaction | Intermediate | Subsequent Step | Reference |

| Phenol | Carboxylation | 4-Hydroxybenzoate | Activation to 4-hydroxybenzoyl-CoA | d-nb.info |

| p-Cresol | Methyl group oxidation | 4-Hydroxybenzoate | Activation to 4-hydroxybenzoyl-CoA | d-nb.info |

| p-Ethylphenol | Ethyl group oxidation | 1-(4-Hydroxyphenyl)-ethanol | Formation of p-hydroxybenzoyl-CoA | nih.gov |

| m-Cresol (B1676322) | Addition to fumarate | 3-Hydroxybenzyl-succinate | β-oxidation to 3-hydroxybenzoyl-CoA | d-nb.info |

The key step in the anaerobic breakdown of aromatic compounds is the destabilization and cleavage of the aromatic ring without the use of oxygenases. This is achieved through a reductive, rather than oxidative, attack. d-nb.info The formation of benzoyl-CoA is critical because the thioester group facilitates the subsequent reduction of the aromatic ring. d-nb.info

The dearomatization is catalyzed by a key enzyme, benzoyl-CoA reductase , which reduces the benzene (B151609) ring in an ATP-dependent reaction in facultative anaerobes like Thauera aromatica, or via an ATP-independent mechanism in some strict anaerobes. d-nb.info This reduction breaks the aromaticity, forming a cyclic dienoyl-CoA or cyclohexene-carboxyl-CoA derivative. d-nb.info This non-aromatic, cyclic intermediate is then susceptible to hydrolytic ring cleavage and can be further degraded through a series of reactions analogous to β-oxidation, ultimately yielding central metabolites like acetyl-CoA that can be used for cell growth and energy production. d-nb.info This reductive strategy is a fundamental principle that distinguishes anaerobic from aerobic aromatic catabolism.

Factors Influencing Environmental Persistence and Degradation Rates

The persistence and rate of degradation of isobutylenated phenols in the environment are governed by a complex interplay of biotic and abiotic factors. These include the composition of microbial communities, the availability of nutrients, pH, oxygen levels, and the presence of light. pjoes.commdpi.com

Impact of Microbial Community Composition and Nutrient Availability on Biodegradation

The biodegradation of phenolic compounds, including isobutylenated phenols, is primarily carried out by a diverse range of microorganisms. nih.gov The composition and metabolic capabilities of the indigenous microbial community at a contaminated site are critical determinants of the degradation potential. researchgate.net Microbial consortia often exhibit greater efficiency in degrading complex organic pollutants like phenols compared to individual strains due to synergistic interactions and a broader range of metabolic pathways. frontiersin.org For instance, some microbial communities have been shown to utilize both ortho- and meta-cleavage pathways for phenol degradation, leading to more complete mineralization. frontiersin.org The adaptation of microbial communities to the presence of phenolic compounds through selective pressure can lead to shorter adaptation times and higher removal rates. researchgate.net

Nutrient availability, particularly carbon and nitrogen, is another crucial factor influencing the biodegradation of hydrocarbons. mdpi.com A balanced medium is essential for optimal cell growth and metabolic activity. mdpi.com While some studies on phenol degradation have shown that nitrogen concentration may have a minimal impact under certain conditions, its availability is generally considered important for microbial processes. mdpi.com The presence of other organic compounds can also influence degradation, as microorganisms may preferentially utilize more easily degradable substrates.

The table below summarizes the influence of microbial factors on the degradation of phenolic compounds.

| Factor | Influence on Biodegradation | References |

| Microbial Community Composition | Diverse consortia with synergistic interactions enhance degradation efficiency. Adapted communities exhibit higher removal rates. | researchgate.netfrontiersin.org |

| Nutrient Availability | A balanced C:N ratio is generally required for optimal microbial growth and metabolism. | mdpi.com |

| Presence of Co-contaminants | Can either inhibit or in some cases enhance degradation, depending on the nature of the co-contaminants and the microbial community. | frontiersin.org |

Effects of pH and Oxygen Concentration on Degradation Kinetics

The pH of the environment significantly affects the rate of biodegradation of phenolic compounds. scielo.brresearchgate.net Most microbial degradation processes have an optimal pH range, typically around neutral (pH 7.0), for maximum efficiency. researchgate.netresearchgate.netpjoes.com Deviations from this optimal pH, either to acidic or alkaline conditions, can inhibit microbial activity and reduce the degradation rate. scielo.brpjoes.com For instance, studies on phenol degradation by activated sludge and specific bacterial strains like Pseudomonas putida and Curtobacterium flaccumfaciens have demonstrated a peak in degradation efficiency at or near pH 7. researchgate.netresearchgate.netpjoes.com Extreme pH values can denature enzymes essential for the breakdown of phenolic compounds. scielo.br

Oxygen concentration is another critical parameter, particularly for aerobic degradation pathways, which are generally more efficient for phenol and its derivatives. nih.govnih.gov The presence of dissolved oxygen is necessary for the initial steps of aerobic degradation, which are catalyzed by oxygenase enzymes. nih.gov In bioreactor studies, maintaining an adequate supply of dissolved oxygen is crucial for efficient phenol removal. nih.gov Insufficient oxygen can become a limiting factor, slowing down the degradation kinetics. mdpi.com

The following table outlines the effects of pH and oxygen on phenol degradation.

| Parameter | Effect on Degradation Kinetics | Optimal Conditions/Observations | References |

| pH | Significantly influences enzyme activity and microbial growth. | Optimal degradation is often observed at or near neutral pH (7.0). Extreme pH (acidic or alkaline) can inhibit degradation. | scielo.brresearchgate.netresearchgate.netpjoes.com |

| Oxygen Concentration | Essential for aerobic degradation pathways, which are highly efficient for phenols. | Sufficient dissolved oxygen is required to prevent it from becoming a rate-limiting step. Aerobic degradation is generally faster than anaerobic degradation. | nih.govnih.govmdpi.com |

Photochemical Degradation in Aquatic and Atmospheric Environments

In addition to biodegradation, photochemical degradation (photolysis) can be a significant transformation pathway for isobutylenated phenols in both aquatic and atmospheric environments. govinfo.govup.pt This process involves the breakdown of chemical bonds by light energy, primarily in the ultraviolet (UV) range. up.pt

In aquatic systems, the rate of photolysis is influenced by light intensity, the presence of photosensitizers, and water clarity. pjoes.comup.pt Dissolved organic matter (DOM) can play a dual role, either inhibiting photodegradation by acting as a light screen or promoting it through the generation of reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen. mdpi.com The reaction with photochemically-produced hydroxyl radicals is a key mechanism for the degradation of phenolic compounds in water. pjoes.com The rate of phenol degradation has been observed to increase with decreasing pH and increasing oxygen concentration in water. pjoes.com

In the atmosphere, vapor-phase isobutylenated phenols can be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for the atmospheric reaction of isopropylated phenol phosphate (B84403) with hydroxyl radicals is approximately 12 hours. nih.gov Particulate-phase compounds can be removed from the atmosphere through wet and dry deposition. nih.gov

The table below details the factors affecting the photochemical degradation of phenolic compounds.

| Environment | Key Factors | Mechanisms | References |

| Aquatic | Light intensity, pH, oxygen concentration, dissolved organic matter (DOM) | Direct photolysis, reaction with hydroxyl radicals (•OH) and other reactive oxygen species generated by photosensitizers. | pjoes.comup.ptmdpi.com |

| Atmospheric | Presence of hydroxyl radicals (•OH) | Reaction with photochemically-produced hydroxyl radicals in the vapor phase. | nih.gov |

Advanced Computational and Theoretical Chemistry Studies of Isobutylenated Phenols

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful for elucidating the electronic structure and reactivity of molecules. These methods allow for a detailed exploration of the potential energy surface of a reaction, providing critical information about transition states and reaction intermediates.

The alkylation of phenol (B47542) with isobutylene (B52900) is a cornerstone of industrial chemistry, and DFT calculations have been instrumental in unraveling its complex reaction mechanisms. nih.govresearchgate.net Theoretical studies have explored the reaction pathways for both O-alkylation (ether formation) and C-alkylation (formation of ortho- and para-isobutylphenol).

DFT studies have elucidated that the mechanism can proceed through different pathways depending on the catalyst and reaction conditions. researchgate.net For instance, in the presence of a cation-exchange resin catalyst like Amberlyst-15, a neutral-pathway mechanism can account for the initial high concentration of phenolic ether. nih.gov This involves an exothermic reaction between the olefin and the sulfonic acid groups of the resin to form an ester, followed by pathways leading to O-alkylation, ortho-C-alkylation, and para-C-alkylation. nih.gov Calculations have shown that O-alkylation to form the phenolic ether is often the most energetically favorable route under neutral conditions. nih.govresearchgate.net

Furthermore, an ionic rearrangement mechanism has been proposed to explain the intramolecular migration of the alkyl group from the phenolic ether to form C-alkylphenols. nih.govresearchgate.net The protonation of the ether significantly lowers the transition barriers for these migrations, accounting for the high yields of ortho- and para-C-alkylated products. nih.govresearchgate.net The competition between a hydrogen atom and the alkyl group at the substitutive site of the protonated ortho- or para-intermediate is a determining factor for the final product distribution. nih.govresearchgate.net Some studies have also investigated the role of different catalysts, such as zeolites, and have highlighted that the reaction can proceed via electrophilic attack of a carbocation on the phenol ring. pnnl.gov

Table 1: Calculated Transition Barriers for Phenol Alkylation Pathways

| Reaction Pathway | Catalyst Model | Transition Barrier (kcal/mol) | Reference |

|---|---|---|---|

| O-alkylation | Benzene (B151609) sulfonic acid | 30.62 | researchgate.net |

| o-C-alkylation | Benzene sulfonic acid | 35.70 | researchgate.net |

| p-C-alkylation | Benzene sulfonic acid | Not specified | researchgate.net |

| Intramolecular Rearrangement (Protonated) | - | Significantly lowered | nih.gov |

This table is interactive. You can sort and filter the data.

Isobutylenated phenols are widely used as antioxidants, and DFT provides a robust framework for predicting their antioxidant potential. This is achieved by calculating various reactivity descriptors that correlate with the ability of a molecule to scavenge free radicals. unec-jeas.comnih.gov Key descriptors include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond in the phenolic hydroxyl group. A lower BDE value indicates a weaker O-H bond and, consequently, a higher propensity to donate a hydrogen atom to a free radical, signifying greater antioxidant activity. unec-jeas.com

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests that the molecule can more readily donate an electron to a radical, which is a key step in the single electron transfer-proton transfer (SET-PT) mechanism of antioxidant action. nih.gov

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion. This descriptor is relevant to the sequential proton loss electron transfer (SPLET) mechanism. nih.gov

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the phenol to a radical. nih.gov

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): A higher EHOMO indicates a greater ability to donate electrons. unec-jeas.com

DFT calculations have been successfully employed to rank the antioxidant activity of various phenolic compounds. unec-jeas.comnih.gov Studies have shown that the nature and position of the alkyl substituent significantly influence these descriptors and, therefore, the antioxidant efficacy.

Table 2: Key DFT Descriptors for Antioxidant Activity

| Descriptor | Definition | Correlation with Antioxidant Activity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic O-H bond cleavage. | Lower BDE indicates higher activity. |

| Ionization Potential (IP) | Energy required to remove an electron. | Lower IP suggests higher activity. |

| Proton Affinity (PA) | Negative of the enthalpy change for protonation of the phenoxide anion. | Relevant to the SPLET mechanism. |

| Electron Transfer Enthalpy (ETE) | Enthalpy change for electron transfer to a radical. | Relevant to the SET-PT mechanism. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Higher EHOMO indicates higher activity. |

This table is interactive. You can sort and filter the data.

The synthesis of isobutylenated phenols relies heavily on the use of catalysts, and computational chemistry offers powerful tools for the rational design and optimization of these catalysts. rsc.orgmdpi.com By modeling the interaction between the reactants, products, and the catalyst surface or active sites, researchers can gain insights into the factors that govern catalytic activity and selectivity.

Computational approaches, including DFT, can be used to:

Screen potential catalyst materials by calculating the adsorption energies of reactants and the activation energies for key reaction steps.

Understand the role of catalyst structure, such as pore size and acidity in zeolites, on product distribution.

Identify the nature of the active sites and how they interact with the reacting molecules.

Develop structure-activity relationships that can guide the synthesis of more efficient and selective catalysts. rsc.org